4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with an azetidine ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzoxazole with azetidine and piperazine derivatives under controlled conditions. The reaction may require catalysts such as molecular iodine and may be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzoxazole or azetidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)aniline: Another benzoxazole derivative with potential biological activities.
2-(2-aminophenyl)-1H-benzimidazole: A benzimidazole derivative with similar structural features and applications.
2-(4-aminophenyl)benzothiazole: A benzothiazole derivative with comparable properties.
Uniqueness
4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of benzoxazole, azetidine, and piperazine rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-9-17(6-5-15-13)10-7-18(8-10)14-16-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCXCBKVRHQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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